Distinct Biochemical Potency Against PLK1 Substrates: PLK1-IN-9 vs. ATP-Competitive Inhibitors
PLK1-IN-9 inhibits the phosphorylation of specific PLK1 substrate peptides (1010pT, cdc25c, and PBIP) with micromolar IC50 values, a potency profile that is distinct from the low nanomolar IC50 values reported for ATP-competitive PLK1 inhibitors like Volasertib (BI 6727) . Specifically, PLK1-IN-9 exhibits IC50 values of 1.6 μM, 0.8 μM, and 1.4 μM for the inhibition of PLK1 modified by peptides 1010pT, cdc25c, and PBIP, respectively . In contrast, Volasertib inhibits PLK1 enzymatic activity with an IC50 of 0.87 nM in a cell-free assay . This represents an approximate 1,000- to 2,000-fold difference in biochemical potency, which is likely attributable to the distinct binding mechanism of PLK1-IN-9 (targeting the PBD) compared to the ATP-competitive mechanism of Volasertib [1].
| Evidence Dimension | Inhibition of PLK1 activity |
|---|---|
| Target Compound Data | IC50 = 1.6 μM (1010pT peptide), 0.8 μM (cdc25c peptide), 1.4 μM (PBIP peptide) |
| Comparator Or Baseline | Volasertib (BI 6727): IC50 = 0.87 nM |
| Quantified Difference | ~1,000- to 2,000-fold difference in IC50 values |
| Conditions | PLK1-IN-9: assay with peptide-modified PLK1 ; Volasertib: cell-free kinase assay |
Why This Matters
This quantitative difference in potency is a direct reflection of distinct binding mechanisms (PBD vs. ATP-binding site), which has profound implications for cellular selectivity, downstream signaling modulation, and the interpretation of phenotypic screening results.
- [1] BONG, Seoung Min, et al. Pharmaceutical composition for preventing or treating cancer containing PLK1 inhibitor as active ingredient. US Patent Application US20220033405A1, February 3, 2022. View Source
